But-2-yne-1-sulfonamide
Overview
Description
But-2-yne-1-sulfonamide is an organosulfur compound with the molecular formula C₄H₇NO₂S It is characterized by the presence of a sulfonamide group attached to a butyne backbone
Mechanism of Action
Target of Action
But-2-yne-1-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme is crucial for the synthesis of folic acid, a vital component for bacterial growth and survival .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound affects the folic acid synthesis pathway . Folic acid is essential for the synthesis of nucleic acids and proteins. Its deficiency leads to impaired DNA synthesis and cell division, ultimately inhibiting bacterial growth .
Pharmacokinetics
They undergo acetylation in the liver, a process that can be influenced by genetic factors . Sulfonamides are primarily excreted through the kidneys .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it prevents bacteria from producing essential components for their survival, leading to their eventual death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other carbon or nitrogen sources can enhance its biodegradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of but-2-yne-1-sulfonamide typically involves the reaction of but-2-yne with sulfonamide precursors. One common method is the nucleophilic attack of ammonia or primary amines on sulfonyl chlorides in the presence of a base . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: But-2-yne-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
But-2-yne-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its sulfonamide functionality.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Uniqueness: But-2-yne-1-sulfonamide is unique due to its butyne backbone, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for modifications that can lead to new derivatives with enhanced properties .
Properties
IUPAC Name |
but-2-yne-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S/c1-2-3-4-8(5,6)7/h4H2,1H3,(H2,5,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRISXVDZWCHIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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